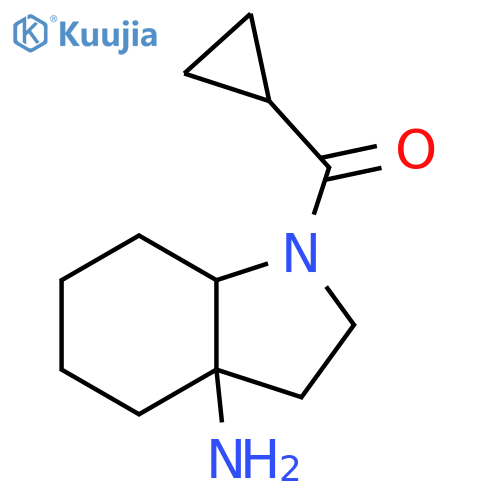

Cas no 2137622-03-6 (Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-)

Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- 化学的及び物理的性質

名前と識別子

-

- Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-

-

- インチ: 1S/C12H20N2O/c13-12-6-2-1-3-10(12)14(8-7-12)11(15)9-4-5-9/h9-10H,1-8,13H2

- InChIKey: JSDRXUXFVUZXOW-UHFFFAOYSA-N

- ほほえんだ: C(N1C2C(N)(CCCC2)CC1)(C1CC1)=O

Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-766629-1.0g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 1.0g |

$1701.0 | 2025-02-22 | |

| Enamine | EN300-766629-2.5g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 2.5g |

$3332.0 | 2025-02-22 | |

| Enamine | EN300-766629-0.05g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 0.05g |

$1428.0 | 2025-02-22 | |

| Enamine | EN300-766629-5.0g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 5.0g |

$4930.0 | 2025-02-22 | |

| Enamine | EN300-766629-0.5g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 0.5g |

$1632.0 | 2025-02-22 | |

| Enamine | EN300-766629-10.0g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 10.0g |

$7312.0 | 2025-02-22 | |

| Enamine | EN300-766629-0.1g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 0.1g |

$1496.0 | 2025-02-22 | |

| Enamine | EN300-766629-0.25g |

1-cyclopropanecarbonyl-octahydro-1H-indol-3a-amine |

2137622-03-6 | 95.0% | 0.25g |

$1564.0 | 2025-02-22 |

Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-に関する追加情報

Professional Introduction to Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- (CAS No. 2137622-03-6)

Methanone, specifically the compound identified by the chemical name Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-, and its corresponding CAS number CAS No. 2137622-03-6, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit intriguing structural and pharmacological properties, making it a subject of extensive study in academic and industrial research settings.

The molecular structure of Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- is characterized by a complex arrangement of functional groups, including an amine-substituted octahydropyridine ring fused with a cyclopropyl moiety. This unique configuration suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for drug development. The presence of the amine group further enhances its versatility, allowing for further chemical modifications that could tailor its pharmacological profile for specific therapeutic applications.

In recent years, there has been growing interest in exploring the pharmacological potential of indole derivatives due to their diverse biological activities. The indole scaffold, which is a key component of Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-, has been extensively studied for its role in various biological processes, including modulation of neurotransmitter systems and anti-inflammatory responses. The incorporation of a cyclopropyl group into the indole derivative introduces additional conformational constraints, which can influence the compound's binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of an amine group and a cyclopropyl-substituted indole ring creates a framework that can be further optimized through structure-based drug design approaches. Researchers have been leveraging computational methods and high-throughput screening techniques to identify analogs of Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- that exhibit enhanced pharmacological activity while minimizing off-target effects.

Recent studies have highlighted the compound's potential in modulating central nervous system (CNS) pathways. The indole derivative has shown promise in preclinical models as a potential therapeutic agent for neurological disorders characterized by dysregulation of neurotransmitter systems. Specifically, the amine group has been found to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. The cyclopropyl moiety appears to enhance binding affinity, potentially leading to more potent and selective pharmacological effects.

The synthesis of Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- presents both challenges and opportunities for synthetic chemists. The complex architecture of the molecule requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to develop efficient synthetic routes that incorporate key functional groups while maintaining regioselectivity. These advancements have not only facilitated the production of the compound but also provided insights into its structural features that are critical for pharmacological activity.

The pharmacokinetic properties of this compound are another area of active investigation. Understanding how Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl- is metabolized and distributed within the body is essential for optimizing its therapeutic potential. Preclinical studies have begun to unravel the metabolic pathways involved in its biotransformation, providing valuable information for drug development strategies. These findings are crucial for designing derivatives with improved bioavailability and reduced metabolic clearance.

In conclusion, Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-, represented by CAS No. 2137622-03-6, is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising pharmacological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and synthetic possibilities, this compound is poised to play a vital role in the development of novel therapeutic agents.

2137622-03-6 (Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-) 関連製品

- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)

- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)

- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)

- 2248291-58-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2,2-difluoroethoxy)pyrazine-2-carboxylate)

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)